![molecular formula C17H13FN4S B2619286 N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline CAS No. 1444593-66-1](/img/structure/B2619286.png)
N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline
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Overview
Description
N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune system regulation. CP-690,550 has shown promising results in preclinical studies as a potential treatment for inflammatory and autoimmune diseases.
Mechanism of Action
N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline selectively inhibits JAK3, which is involved in the signaling pathways of cytokines that play a role in immune system regulation. By inhibiting JAK3, N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline reduces the activity of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of immune cells. This leads to a reduction in inflammation and the suppression of immune responses.
Biochemical and Physiological Effects:
N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline has been shown to have a significant impact on the immune system. In preclinical studies, N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation and proliferation of immune cells, such as T cells and B cells. In clinical trials, N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline has been shown to reduce disease activity and improve symptoms in patients with rheumatoid arthritis and psoriasis.
Advantages and Limitations for Lab Experiments
N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune system regulation. However, N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline has some limitations in lab experiments, such as its potential toxicity and off-target effects. In addition, the use of N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline in animal studies may not accurately reflect its effects in humans.
Future Directions
There are several potential future directions for research on N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline. One area of focus is the development of more selective JAK3 inhibitors that have fewer off-target effects. Another area of research is the investigation of the long-term effects of N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline on the immune system and its potential use in the treatment of other autoimmune and inflammatory diseases. Additionally, research on the combination of N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline with other immunomodulatory drugs may provide new treatment options for patients with these diseases.
Synthesis Methods
The synthesis of N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline involves several steps, including the reaction of 2-chloro-5-fluoroaniline with 2-(pyridin-2-yl)-1,3-thiazol-4-ylmethanol to form the intermediate compound 2-(pyridin-2-yl)-1,3-thiazol-4-ylmethyl-5-fluoroaniline. This intermediate is then reacted with cyanoacetic acid in the presence of a base to form the final product, N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline.
Scientific Research Applications
N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline has been extensively studied in preclinical and clinical trials for its potential use in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline has shown to be effective in reducing inflammation and preventing disease progression.
properties
IUPAC Name |
(2-fluoro-5-methylphenyl)-[(2-pyridin-2-yl-1,3-thiazol-4-yl)methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4S/c1-12-5-6-14(18)16(8-12)22(11-19)9-13-10-23-17(21-13)15-4-2-3-7-20-15/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFQOGLCCKFGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CC2=CSC(=N2)C3=CC=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-2-fluoro-5-methyl-N-{[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl}aniline |
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